Cas no 1461869-01-1 (4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile)

4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]-
- 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile
-
- Inchi: 1S/C12H12N4/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10/h2-5,8H,7,14H2,1H3
- InChI Key: HITMFBDVGXZIJB-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(C2C(CN)=CN(C)N=2)C=C1
4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151147-0.1g |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 0.1g |
$817.0 | 2023-06-08 | ||
Enamine | EN300-151147-1.0g |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 1g |
$928.0 | 2023-06-08 | ||
Enamine | EN300-151147-50mg |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 50mg |
$780.0 | 2023-09-27 | ||
Enamine | EN300-151147-100mg |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 100mg |
$817.0 | 2023-09-27 | ||
Enamine | EN300-151147-10000mg |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 10000mg |
$3992.0 | 2023-09-27 | ||
Enamine | EN300-151147-0.05g |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 0.05g |
$780.0 | 2023-06-08 | ||
Enamine | EN300-151147-0.5g |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 0.5g |
$891.0 | 2023-06-08 | ||
Enamine | EN300-151147-1000mg |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 1000mg |
$928.0 | 2023-09-27 | ||
Enamine | EN300-151147-250mg |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 250mg |
$855.0 | 2023-09-27 | ||
Enamine | EN300-151147-2500mg |
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile |
1461869-01-1 | 2500mg |
$1819.0 | 2023-09-27 |
4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile Related Literature
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
Additional information on 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile
Recent Advances in the Study of 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile (CAS: 1461869-01-1)
The compound 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile (CAS: 1461869-01-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and benzonitrile structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, as well as its direct pharmacological effects.
One of the most notable findings in recent literature is the application of 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have demonstrated that derivatives of this compound exhibit high selectivity and potency against specific kinase targets, such as JAK2 and EGFR, which are implicated in various malignancies. These findings suggest that 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile could serve as a valuable scaffold for the design of next-generation kinase inhibitors.
In addition to its role in kinase inhibition, recent studies have highlighted the compound's potential in neurodegenerative disease research. Preliminary data indicate that 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile may modulate the activity of key enzymes involved in protein aggregation, a hallmark of diseases such as Alzheimer's and Parkinson's. These findings open new avenues for the development of therapeutic agents targeting protein misfolding and aggregation.
From a synthetic chemistry perspective, advancements have been made in the efficient production and modification of 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile. Recent publications describe novel catalytic methods for its synthesis, which improve yield and reduce environmental impact. These methodological improvements are critical for scaling up production and facilitating further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through rigorous preclinical testing. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives to enhance their therapeutic potential.
In conclusion, 4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile (CAS: 1461869-01-1) represents a versatile and promising molecule in chemical biology and drug discovery. Its applications in kinase inhibition and neurodegenerative disease research, coupled with advances in synthetic methodologies, underscore its significance in contemporary pharmaceutical research. Future studies will likely explore its broader therapeutic potential and address existing challenges to pave the way for clinical applications.
1461869-01-1 (4-4-(aminomethyl)-1-methyl-1H-pyrazol-3-ylbenzonitrile) Related Products
- 2098115-40-1(2-Amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide)
- 2580236-78-6(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-2-azabicyclo2.2.1heptane-4-carboxylic acid)
- 30335-71-8(7-Methoxy-2-nitrobenzofuran)
- 2680816-80-0(benzyl N-{4-bromo-1-(4-bromophenyl)methyl-1H-pyrazol-3-yl}carbamate)
- 1697194-67-4(3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)
- 1803754-84-8(Ethyl 3-(bromomethyl)-5-propionylbenzoate)
- 2171729-45-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoropyridin-4-yl)carbamoylpropanoic acid)
- 2171586-89-1(2-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid)
- 2231673-28-0((6-bromo-1-methyl-pyrrolo[3,2-b]pyridin-3-yl)methanol)
- 2171915-60-7(2-5-(difluoromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrile)




